Product packaging for 2-(2-Trifluoromethylbenzoyl)oxazole(Cat. No.:CAS No. 898759-62-1)

2-(2-Trifluoromethylbenzoyl)oxazole

Cat. No.: B1325378
CAS No.: 898759-62-1
M. Wt: 241.17 g/mol
InChI Key: DXYLNPPFAMNPBH-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethylbenzoyl)oxazole is a high-value chemical scaffold incorporating both an oxazole heterocycle and a trifluoromethylbenzoyl group. The oxazole ring is a privileged structure in medicinal chemistry, known for enabling diverse non-covalent interactions with biological targets, which is crucial for developing compounds with antimicrobial, anti-inflammatory, or anticancer activities . The presence of the trifluoromethyl group enhances properties such as metabolic stability, lipophilicity, and overall bioavailability, making this compound a critical intermediate in the synthesis of advanced lead molecules . Researchers utilize this compound primarily in the discovery and development of new agrochemicals and pharmaceuticals. It serves as a key building block in constructing more complex molecular architectures via cross-coupling reactions, a common methodology in oxazole chemistry . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6F3NO2 B1325378 2-(2-Trifluoromethylbenzoyl)oxazole CAS No. 898759-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYLNPPFAMNPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642071
Record name (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-62-1
Record name (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Development of Highly Selective and Atom Economical Synthetic Pathways

A significant hurdle in the study of 2-(2-Trifluoromethylbenzoyl)oxazole is the lack of established, efficient synthetic routes. While general methods for the synthesis of substituted oxazoles and benzoxazoles exist, such as the condensation of aminophenols with various precursors or transition metal-catalyzed cyclizations, these have not been specifically optimized for the target molecule. nih.govnih.gov Future research must prioritize the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key challenges include:

Atom Economy: Modern synthetic methodologies strive to maximize the incorporation of atoms from the reactants into the final product. Developing a route with high atom economy is a fundamental challenge that needs to be addressed.

Future synthetic strategies could explore novel catalytic systems, one-pot reactions, or flow chemistry approaches to improve efficiency and sustainability. rsc.orgresearchgate.net

In Depth Spectroscopic Analysis for Elucidating Complex Structures

A thorough characterization of 2-(2-Trifluoromethylbenzoyl)oxazole is a prerequisite for any further investigation into its properties and applications. While basic data such as molecular weight are available from commercial suppliers, a comprehensive spectroscopic analysis is currently absent from the literature. cymitquimica.comchemenu.com

Future research should focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H, 13C, 19F, and 15N NMR studies are essential to unambiguously confirm the molecular structure and provide insights into the electronic environment of the different nuclei. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is needed to determine the exact mass and fragmentation patterns, further corroborating the compound's identity.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy can identify the characteristic functional groups present in the molecule and provide information about its vibrational modes.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

A complete spectroscopic dataset is fundamental for quality control, reaction monitoring, and for providing the foundational data required for computational modeling.

Comprehensive Understanding of Reaction Stereoselectivity

For many biologically active molecules, stereochemistry plays a pivotal role in their interaction with chiral biological targets. While the core oxazole (B20620) ring of 2-(2-Trifluoromethylbenzoyl)oxazole is achiral, the introduction of chiral centers during its synthesis or subsequent functionalization could lead to stereoisomers with potentially different properties.

Unaddressed challenges in this area include:

Asymmetric Synthesis: The development of stereoselective synthetic methods to produce enantiomerically pure or enriched forms of substituted this compound derivatives is a significant undertaking. nih.gov

Chiral Separation: In the absence of an effective asymmetric synthesis, the development of robust methods for the separation of enantiomers, such as chiral chromatography, would be necessary.

Stereochemical Stability: Investigating the stereochemical stability of any chiral derivatives under various conditions is crucial to ensure their integrity.

A thorough understanding of the stereoselectivity of reactions involving this scaffold is essential for the development of any potential pharmaceutical applications.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental work and computational modeling offers a powerful approach to accelerate the understanding of molecular properties and reactivity. For 2-(2-Trifluoromethylbenzoyl)oxazole, this synergistic approach remains unexplored.

Future research should aim to:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, molecular geometries, and electronic structures, which can then be compared with experimental data. nih.govresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can provide valuable insights into the potential reaction mechanisms for the synthesis of this compound, helping to rationalize observed outcomes and guide the optimization of reaction conditions.

Prediction of Properties: Computational tools can be employed to predict various physicochemical properties, such as solubility, lipophilicity, and potential for intermolecular interactions, which are critical for drug design and materials science.

By integrating computational studies with experimental results, a more profound and comprehensive understanding of this compound can be achieved in a more time- and resource-efficient manner.

Exploration of Novel Biological Targets and Mechanistic Insights Beyond Current Scope

The biological activities of 2-(2-Trifluoromethylbenzoyl)oxazole are entirely unknown. However, the broader class of oxazole (B20620) and benzoxazole (B165842) derivatives has been shown to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govnih.govnih.gov This suggests that this compound could also possess interesting biological activities.

Future research in this domain should focus on:

Broad Biological Screening: The compound should be subjected to a wide range of in vitro biological assays to identify any potential therapeutic areas of interest.

Target Identification and Validation: If any significant biological activity is discovered, subsequent studies will be needed to identify the specific molecular target(s) and elucidate the mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogues of this compound would be essential to establish structure-activity relationships and optimize potency and selectivity.

The exploration of the biological potential of this compound represents a significant and exciting area for future investigation.

Sustainable and Environmentally Benign Chemical Processes

In line with the growing emphasis on green chemistry, the development of sustainable processes for the synthesis and application of 2-(2-Trifluoromethylbenzoyl)oxazole is a critical long-term goal.

Key considerations for future research include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids.

Catalysis: Employing catalytic methods, particularly those using earth-abundant and non-toxic metals, to reduce waste and energy consumption. nih.gov

Renewable Feedstocks: Investigating the possibility of synthesizing the necessary starting materials from renewable resources.

By incorporating the principles of green chemistry from the outset, the future development of this compound can be pursued in a more environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Trifluoromethylbenzoyl)oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between trifluoromethylbenzoyl precursors and oxazole derivatives. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) with bases like triethylamine in polar aprotic solvents (e.g., DMF). For example, substituting halogenated intermediates under inert atmospheres at 80–100°C yields optimal results . Oxidative cyclization using Cu(II) catalysts with TBHP/I₂ mediators can enhance regioselectivity for trifluoromethyl-substituted oxazoles . Optimization requires monitoring solvent polarity, temperature, and catalyst loading via TLC or HPLC.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Avoid contact with strong oxidizing agents (e.g., KMnO₄, H₂O₂) to prevent explosive reactions. Use local exhaust ventilation and PPE (gloves, goggles) to minimize inhalation/contact. Store in light-resistant, airtight glass containers at room temperature. Contaminated equipment must be decontaminated with ethanol before reuse .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positioning, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups. Differential Scanning Calorimetry (DSC) assesses thermal stability, with melting points typically >150°C for similar trifluoromethyl oxazoles .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, benzannulation) impact the photophysical properties of this compound?

  • Methodological Answer : Benzannulation at the oxazole ring alters excited-state intramolecular proton transfer (ESIPT) behavior, as shown in hydroxyphenyl-oxazole analogs. Computational studies (TDDFT/B3LYP) reveal that extended π-conjugation increases energy barriers for proton transfer, leading to red-shifted fluorescence. Hybrid functionals (e.g., PBE0) best reproduce experimental emission wavelengths .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethyl-oxazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or neuroprotective activity often arise from assay conditions (e.g., bacterial strain variability, solvent choice). Standardize testing using CLSI guidelines and control for compound purity via HPLC. Comparative studies with analogs (e.g., 5-chloro-2-(trifluoromethyl)benzoxazole) can isolate substituent effects. For neuroprotection, prioritize in vitro models (e.g., SH-SY5Y cells) with donepezil as a positive control .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding affinities to enzymes like acetylcholinesterase. Charge transfer analysis (NBO calculations) explains electronic interactions, while QSAR models correlate trifluoromethyl positioning with inhibitory potency. Validate predictions with SPR or ITC binding assays .

Q. What role does the trifluoromethyl group play in stabilizing intermediates during nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzoyl carbon, facilitating SNAr reactions. Kinetic studies (GC-MS monitoring) show faster substitution with electron-rich nucleophiles (e.g., amines) in aprotic solvents. Substituent effects are quantified via Hammett plots using σₚ values .

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